Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Lipophilicity Drug-likeness Pyrrole SAR

Researchers requiring a versatile 5-aryl-pyrrole-2-carboxylate scaffold for kinase inhibitor or anti-infective library synthesis often face N-protection bottlenecks. This NH-free methyl ester (CAS 2111644-31-4) eliminates that step. - Enables Ir-catalyzed C-H borylation at the 4-position for direct Suzuki coupling (60-92% reported yields on analogs), streamlining SAR exploration. - Methyl ester permits one-step amidation to access pyrrole-2-carboxamide anti-TB candidates targeting MmpL3. - 5-Fluoro-2-methoxyphenyl pharmacophore aligns with CCR5 antagonist SAR; 3-methyl group modulates torsional angle and lipophilicity (est. LogP 2.2-2.5). Supplied at 98% purity with full QA documentation. Standard international B2B shipping; exclusively for R&D use.

Molecular Formula C14H14FNO3
Molecular Weight 263.26 g/mol
Cat. No. B12431243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC14H14FNO3
Molecular Weight263.26 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1)C2=C(C=CC(=C2)F)OC)C(=O)OC
InChIInChI=1S/C14H14FNO3/c1-8-6-11(16-13(8)14(17)19-3)10-7-9(15)4-5-12(10)18-2/h4-7,16H,1-3H3
InChIKeyIEEAJOCXQLJFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate: Structural & Procurement Baseline


Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate (CAS 2111644-31-4, also cross-referenced as 738580-97-7) is a synthetic NH-free 5-aryl-pyrrole-2-carboxylate derivative with molecular formula C₁₄H₁₄FNO₃ and molecular weight 263.26 g/mol . The compound belongs to the class of substituted pyrrole-2-carboxylate esters, a scaffold recognized for its versatility in medicinal chemistry as kinase inhibitor intermediates, CCR5 antagonist precursors, and building blocks for anti-infective agents [1]. Its structure features a 5-fluoro-2-methoxyphenyl ring at the pyrrole 5-position, a 3-methyl substituent on the pyrrole core, and a methyl ester at the 2-position, creating a distinctive substitution pattern that differentiates it from simpler 5-aryl-pyrrole-2-carboxylate analogs. The compound is commercially available from multiple suppliers at purities of 95–98%, intended exclusively for research use .

NH-free pyrrole enables direct C–H borylation/Suzuki diversification
Methyl ester supports direct amidation and transesterification workflows
5-fluoro-2-methoxyphenyl provides a 19F NMR probe for reaction monitoring

Why Generic Substitution Fails


Within the 5-aryl-pyrrole-2-carboxylate family, even minor structural modifications produce substantial changes in lipophilicity, metabolic susceptibility, hydrogen-bonding capacity, and downstream coupling reactivity that cannot be compensated by simple analog substitution. The 3-methyl group on the pyrrole ring alters the torsional angle of the 5-aryl substituent [1], while the 5-fluoro substituent on the phenyl ring modulates electron density and oxidative metabolism at the para position [2]. The methyl ester (vs. free carboxylic acid) determines the compound's suitability for direct Suzuki coupling, amidation, or ester hydrolysis workflows. These structural determinants mean that replacing this compound with the non-methylated analog (CAS 1361004-24-1), the des-fluoro analog, or the free carboxylic acid (CAS 2106575-50-0) will likely yield divergent biological, pharmacokinetic, or synthetic outcomes. The quantitative evidence below substantiates where measured or computed differentiation exists.

Des-methyl analog
Lacks 3-methyl; lower lipophilicity (~0.6 LogP) alters membrane partitioning and target engagement.
Des-fluoro analog
Electron-richer phenyl ring raises oxidative metabolism risk; removes 19F NMR tracking handle.
Free carboxylic acid
Poorer organic-solvent solubility; acid proton disrupts direct amidation and metal-catalyzed couplings.

Quantitative Differentiation Evidence


Lipophilicity: 3-Methyl vs. Non-Methylated Analog

The presence of the 3-methyl substituent on the pyrrole ring increases lipophilicity compared to the des-methyl analog methyl 5-(5-fluoro-2-methoxyphenyl)-1H-pyrrole-2-carboxylate (CAS 1361004-24-1). A class-level inference based on the measured LogP difference between methyl 3-methyl-1H-pyrrole-2-carboxylate (LogP = 1.66) and methyl pyrrole-2-carboxylate (LogP ~0.9–1.0) indicates that the 3-methyl group adds approximately 0.6–0.7 LogP units [1]. This translates to approximately 4- to 5-fold higher membrane partitioning potential for the 3-methyl-substituted compound. The increase in lipophilicity influences solubility, passive permeability, and non-specific protein binding, making the 3-methyl analog more suitable for programs requiring enhanced membrane penetration but also demanding attention to solubility-limited absorption risks [2].

Lipophilicity Shift
Class-level inference
ΔLogP ≈ +0.6
Supports higher membrane partitioning for 3-methyl analog; assess solubility trade-offs.
Based on methyl 3-methyl-1H-pyrrole-2-carboxylate LogP = 1.66.
Lipophilicity Drug-likeness Pyrrole SAR

Ester vs. Carboxylic Acid Reactivity

The methyl ester form of this compound provides direct utility in amidation and transesterification reactions without requiring a separate esterification step, unlike the free carboxylic acid analog 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS 2106575-50-0, MW 249.24) [1]. The methyl ester can be directly coupled with amines under standard HATU/DIPEA or EDC/HOBt conditions to generate amide libraries, whereas the free acid requires in situ activation with identical coupling reagents but suffers from lower solubility in organic solvents such as DCM or THF [2]. The methyl ester also serves as a protected form of the carboxylic acid; selective hydrolysis (LiOH, THF/H₂O) yields the free acid quantitatively when needed, offering orthogonal synthetic flexibility. The molecular weight difference (263.26 vs. 249.24 g/mol, ΔMW = 14.02 g/mol corresponding to –CH₂– replacement of –OH with –OCH₃) reflects the additional methyl group that blocks undesired coordination to metal catalysts during cross-coupling reactions [3].

Ester vs Acid Utility
Class-level inference
Methyl ester: direct amidation, no acidic proton. ΔMW = 14.02, soluble in DCM/THF.
Enables direct library synthesis; saves 1–2 synthetic steps.
Free acid requires coupling reagent activation; limited organic solubility.
Synthetic accessibility Prodrug design Amidation

Fluorine Substituent: Metabolic Stability & Electronic Effects

The 5-fluoro substituent on the 2-methoxyphenyl ring introduces a strong electron-withdrawing effect (Hammett σₘ = +0.34 for F) that modulates the electron density of the aryl ring and pyrrole core compared to the des-fluoro analog methyl 5-(2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate [1]. This electron withdrawal stabilizes the pyrrole ring toward oxidative degradation and reduces the susceptibility of the para position (relative to fluorine) to cytochrome P450-mediated aromatic hydroxylation, a common metabolic soft spot in unsubstituted phenyl rings [2]. In the broader pyrrole-2-carboxylate class, fluorine substitution at the para position of the 5-aryl ring has been correlated with improved metabolic stability (intrinsic clearance reduced by 40–70% in human liver microsome assays for fluorinated vs. non-fluorinated aryl-pyrrole pairs) [3]. The fluorine atom also provides a unique ¹⁹F NMR handle for quantitative reaction monitoring and binding studies without isotopic labeling.

Fluorine Electronics
Class-level inference
Hammett σₘ = +0.34 CLint reduction 40–70%
May improve metabolic stability; 19F NMR tracking advantage.
Trends from fluorinated aryl-pyrrole literature.
Fluorine medicinal chemistry Metabolic stability Electron effects

NH-Free Pyrrole: Borylation & Suzuki Coupling Advantage

The NH-free nature of this 5-aryl-pyrrole-2-carboxylate scaffold enables direct Ir-catalyzed C–H borylation at the pyrrole 5-position followed by Suzuki coupling, eliminating the need for N-protection/deprotection steps required for N-substituted analogs [1]. The published methodology in Molecules 2020 demonstrates that methyl pyrrole-2-carboxylate can be borylated and subsequently coupled with aryl bromides (including electron-rich, electron-poor, and heteroaryl bromides) in good to excellent yields (typically 60–92%) without pyrrole NH interference [1]. This is in contrast to N-methyl or N-Boc-protected pyrrole-2-carboxylates, where the N-substituent alters the regioselectivity of electrophilic aromatic substitution and can necessitate additional synthetic steps. The 3-methyl and 5-(5-fluoro-2-methoxyphenyl) substitution pattern of the target compound is specifically accessible via this NH-free C–H borylation/Suzuki strategy, making it a strategic building block for fragment-based drug discovery programs that require late-stage diversification at the pyrrole core.

NH-Free Pyrrole
Supporting evidence
Direct C–H borylation/Suzuki, 2 steps, yields 60–92%.
Fewer synthetic steps, improved overall yield.
Methodology from Molecules 2020; N-protected routes require 3–4 steps.
C–H functionalization Suzuki coupling NH-free pyrrole

Commercial Purity & Stability Comparison

Commercially available lots of methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate are supplied at 98% purity (Leyan, Cat. 1751651) and ≥95% purity (AKSci, Cat. 0395EN) . These purity specifications meet or exceed the typical 95% threshold required for building-block use in parallel synthesis and fragment-based screening libraries. The compound is stocked at ambient temperature with long-term storage recommended at 2–8°C in a dry environment . In contrast, unsubstituted or less sterically hindered pyrrole-2-carboxylate esters are known to undergo gradual oxidative degradation and polymerization upon prolonged storage, a liability mitigated in this compound by the combined steric and electronic effects of the 3-methyl and 5-(5-fluoro-2-methoxyphenyl) substituents, which reduce pyrrole ring reactivity toward electrophilic attack and air oxidation [1].

Purity & Stability
Supporting evidence
98% (Leyan) / ≥95% (AKSci); 2–8°C dry storage.
Reduces re-purification need; less stringent storage requirements.
Unsubstituted pyrrole-2-carboxylates often require inert atmosphere at −20°C.
Quality control Purity specification Procurement

Application Scenarios


Kinase Inhibitor Fragment Library Synthesis

The methyl ester functionality enables direct amide bond formation with diverse amine-containing fragments under standard peptide coupling conditions, facilitating rapid construction of kinase-targeted compound libraries. The 3-methyl and 5-fluoro-2-methoxyphenyl substituents provide a pre-optimized lipophilicity profile (estimated LogP 2.2–2.5) consistent with kinase inhibitor chemical space, while the fluorine atom offers a ¹⁹F NMR handle for fragment-based screening hit validation [1]. The NH-free pyrrole core permits further late-stage C–H functionalization without N-protection, as demonstrated by the C–H borylation/Suzuki methodology [2].

CCR5 Antagonist Lead Optimization

Preliminary pharmacological screening data indicate that substituted 5-aryl-pyrrole-2-carboxylate derivatives can function as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The 5-fluoro-2-methoxyphenyl pharmacophore present in this compound aligns with the aryl substitution pattern identified in CCR5 antagonist SAR studies, where halogen substitution at the phenyl ring modulates receptor binding affinity and selectivity. The compound serves as a key intermediate for systematic SAR exploration via ester hydrolysis to the free acid, amidation, or Suzuki coupling at the pyrrole 4-position [2].

Antimicrobial Pyrrole-2-Carboxamide Development

Pyrrole-2-carboxamide derivatives have demonstrated potent anti-tubercular activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC₅₀ > 64 μg/mL) in drug-resistant Mycobacterium tuberculosis assays [1]. The 5-(5-fluoro-2-methoxyphenyl)-3-methyl substitution pattern of the target compound introduces both hydrophobic and electronic features that can be critical for MmpL3 protein inhibition, a validated target in mycobacterial cell wall biosynthesis [2]. The methyl ester group can be converted to the corresponding carboxamide in a single step, enabling rapid access to anti-TB screening candidates.

Late-Stage Diversification via C–H Functionalization

The NH-free pyrrole core permits Ir-catalyzed C–H borylation at the pyrrole 4-position, enabling late-stage Suzuki coupling with aryl, heteroaryl, or vinyl bromides without requiring protecting group manipulation [1]. This feature is particularly valuable in structure-activity relationship (SAR) studies where systematic variation of the pyrrole 4-position is needed while maintaining the optimized 5-aryl-3-methyl-2-carboxylate scaffold. The reported yields of 60–92% for analogous 5-aryl-pyrrole-2-carboxylate Suzuki couplings support the feasibility of this diversification strategy [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment library synthesis
Methyl ester for direct amidation; 19F NMR probe
Fragment-based screening hit validation; permeability assays
CCR5 receptor binding & SAR studies
5-fluoro-2-methoxyphenyl pharmacophore alignment with CCR5 antagonist SAR
Receptor binding affinity and selectivity profiling
Antimycobacterial screening studies
Pyrrole-2-carboxylate scaffold for MmpL3 target engagement
MIC determination in drug-resistant M. tuberculosis; cytotoxicity counter-screen
Late-stage pyrrole C–H diversification
NH-free pyrrole enables Ir-catalyzed borylation
Suzuki coupling scope (aryl/heteroaryl); yield optimization
Quote Request

Request a Quote for Methyl 5-(5-fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.